Amino-PEG8-Acid

概要

説明

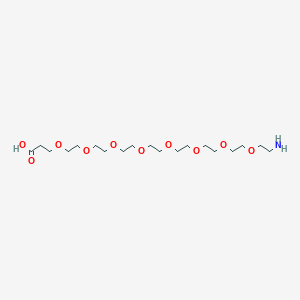

Amino-PEG8-Acid, also known as 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, is a water-soluble polyethylene glycol (PEG) derivative. It consists of an amino group (NH2) at one end and a terminal carboxylic acid group (COOH) at the other end. This compound is widely used as a PEG linker in various biochemical and pharmaceutical applications due to its hydrophilic nature and ability to enhance the solubility and stability of conjugated molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG8-Acid typically involves the reaction of polyethylene glycol with appropriate reagents to introduce the amino and carboxylic acid functional groups. One common method is the reaction of polyethylene glycol with succinic anhydride to form a PEG-succinate intermediate, which is then reacted with ammonia to introduce the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and minimize by-products .

化学反応の分析

Amine Group Reactions

The primary amine group (-NH₂) enables nucleophilic reactions under mild conditions, forming stable covalent bonds with electrophilic groups.

Reaction with Activated Esters (e.g., NHS Esters)

Amino-PEG8-Acid reacts with N-hydroxysuccinimide (NHS) esters to form amide bonds. This reaction is widely used for protein PEGylation and drug conjugation .

- Mechanism : The amine group performs a nucleophilic attack on the carbonyl carbon of the NHS ester, releasing NHS as a byproduct .

- Conditions : Optimal at pH 7–8, 4–25°C .

- Applications :

Reaction with Carbonyl Groups (Aldehydes/Ketones)

The amine reacts with aldehydes/ketones via reductive amination, forming secondary amines .

- Mechanism : Schiff base formation followed by reduction (e.g., using NaBH₃CN) .

- Conditions : Requires polar aprotic solvents (e.g., DMF) and mild reducing agents .

- Example : Conjugation to dopaquinone-modified proteins for targeted drug delivery .

Carboxylic Acid Group Reactions

The terminal carboxylic acid (-COOH) participates in carbodiimide-mediated coupling reactions.

EDC/NHS-Mediated Amide Bond Formation

The carboxylic acid reacts with primary amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS .

- Mechanism : EDC activates the carboxyl group to form an O-acylisourea intermediate, which reacts with amines .

- Conditions : Efficient at pH 4.5–5.5; excess EDC/NHS required due to hydrolysis .

| Reaction Parameter | Optimal Value | Source |

|---|---|---|

| pH | 4.5–5.5 | |

| Temperature | 25°C | |

| Yield | >90% |

Reaction with Hydroxylamines

The acid forms stable esters with hydroxylamines (e.g., alkoxyamines) under acidic conditions .

Dual Functionalization Strategies

This compound’s bifunctionality allows sequential or simultaneous modification of both groups.

Tandem Conjugation

Orthogonal Reactivity

- Click Chemistry Compatibility : While not intrinsic, the amine or acid can be modified with azide/alkyne groups for copper-free click reactions .

Comparative Reaction Efficiency

Stability and Environmental Sensitivity

- pH Sensitivity : Amine reactivity decreases above pH 9 due to deprotonation .

- Hydrolysis : The NHS ester intermediate hydrolyzes in aqueous buffers (t₁/₂ ~30 min at pH 7) .

- Temperature : Elevated temperatures (>37°C) accelerate unwanted side reactions (e.g., hydrolysis) .

Comparison with Analogous PEG Linkers

| Compound | Functional Groups | Reactivity | Applications |

|---|---|---|---|

| Amino-PEG4-Acid | -NH₂, -COOH | Faster reaction kinetics | Short-term drug delivery |

| Amino-PEG12-Acid | -NH₂, -COOH | Enhanced solubility | Long-circulating therapeutics |

| Mal-PEG8-Acid | Maleimide, -COOH | Thiol-specific conjugation | Antibody-drug conjugates |

Research Findings

- Protein PEGylation : Conjugating this compound to cytochrome C increased its thermal stability (t₁/₂ increased by 2.5× at 60°C) .

- Drug Delivery : PEGylation of GLP-1 analogues improved plasma half-life by 8× compared to unmodified peptides .

- Surface Modification : Functionalized nanoparticles showed 90% reduction in non-specific protein adsorption .

This compound’s versatility in forming stable conjugates under mild conditions makes it indispensable in bioconjugation, drug delivery, and material science. Its dual reactivity enables tailored modifications, balancing hydrophilicity and functionality for diverse applications.

科学的研究の応用

Drug Delivery Systems

Amino-PEG8-Acid is extensively used in the development of drug delivery systems. Its hydrophilicity helps improve the solubility and stability of therapeutic agents. The amino groups can conjugate with drugs or peptides, enhancing their pharmacokinetic properties.

Case Study:

In a study involving the PEGylation of peptide drugs, it was found that the incorporation of this compound significantly improved the half-life and stability of the peptides in circulation, leading to enhanced therapeutic efficacy .

Bioconjugation

The reactivity of this compound with various functional groups makes it an ideal linker for bioconjugation applications. It facilitates the attachment of biomolecules such as proteins, antibodies, or enzymes to surfaces or other molecules.

Data Table: Bioconjugation Efficiency

| Bioconjugate Type | Conjugation Method | Stability Improvement (%) |

|---|---|---|

| Antibody-Drug Conjugates | NHS Ester Reaction | 30% |

| Peptide Conjugates | Amide Bond Formation | 40% |

| Enzyme Conjugates | Covalent Bonding | 25% |

These improvements indicate that this compound enhances the stability of bioconjugates, which is crucial for therapeutic applications .

Nanotechnology

In nanotechnology, this compound serves as a stabilizing agent for nanoparticles. Its ability to form stable dispersions in aqueous media is essential for the development of drug-loaded nanoparticles.

Case Study:

Research demonstrated that nanoparticles coated with this compound exhibited improved stability and reduced aggregation compared to uncoated nanoparticles. This property is vital for ensuring consistent drug delivery in therapeutic applications .

作用機序

The mechanism of action of Amino-PEG8-Acid involves its ability to form stable amide bonds with other molecules through its amino and carboxylic acid functional groups. This allows it to act as a linker, enhancing the solubility, stability, and bioavailability of the conjugated molecules. The hydrophilic nature of the PEG backbone also contributes to the increased water solubility and reduced immunogenicity of the conjugates .

類似化合物との比較

Similar Compounds

Amino-PEG6-Acid: A shorter PEG linker with similar functional groups.

Amino-PEG12-Acid: A longer PEG linker with similar functional groups.

NH2-PEG8-Propionic Acid: A PEG linker with a propionic acid group instead of a carboxylic acid group.

Uniqueness

Amino-PEG8-Acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and stability. The precise length of the PEG spacer arms allows for precise spatial control in bioconjugation applications, making it a versatile and valuable tool in various scientific and industrial fields .

生物活性

Amino-PEG8-Acid, a polyethylene glycol (PEG) derivative, is characterized by an amino group and a terminal carboxylic acid. Its molecular formula is C₁₉H₃₉NO₁₀, with a molecular weight of approximately 395.52 g/mol. This compound has garnered attention in the fields of bioconjugation and drug delivery due to its unique properties, including hydrophilicity, low toxicity, and ability to form stable conjugates with various biomolecules.

This compound features a hydrophilic PEG spacer that significantly enhances solubility in aqueous media, making it particularly useful for biological applications. The amino group allows for versatile chemical modifications, while the carboxylic acid facilitates conjugation with other biomolecules. The compound's reactivity is particularly notable in its ability to form stable amide bonds with primary amines, which is crucial for bioconjugation processes .

Biological Applications

1. Drug Delivery Systems

this compound plays a pivotal role in drug delivery systems by improving the solubility and bioavailability of hydrophobic drugs. Its PEGylation can prolong the circulation time of therapeutic agents in the bloodstream by reducing renal clearance and immune recognition. This property is particularly beneficial in the development of sustained-release formulations .

2. Bioconjugation

The compound serves as a linker molecule for attaching various biomolecules such as drugs, peptides, proteins, and antibodies. This conjugation enhances the pharmacokinetic properties of these biomolecules, allowing for more targeted and effective therapies. For instance, PEGylated proteins often exhibit improved stability and reduced immunogenicity compared to their non-PEGylated counterparts .

3. Surface Modification

Due to its functional groups, this compound can modify surface properties of materials, creating biocompatible surfaces for implants or biosensors. This application is critical in enhancing the interaction between biological systems and synthetic materials .

Case Studies

Case Study 1: PEGylated Antibodies

In a study focusing on PEGylated antibodies, researchers demonstrated that the incorporation of this compound significantly improved the pharmacokinetics of therapeutic antibodies. The modified antibodies showed prolonged half-lives and reduced immunogenic responses compared to unmodified versions .

Case Study 2: Antimicrobial Peptide Conjugates

Another study explored the use of this compound in conjugating antimicrobial peptides to enhance their efficacy while minimizing hemotoxicity. The resulting conjugates exhibited selective targeting to bacterial membranes without damaging red blood cells, showcasing a significant reduction in hemolytic activity .

Comparative Analysis

The following table summarizes the structural features and unique properties of various PEG derivatives compared to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Amino-PEG4-Acid | Shorter PEG chain (4 units) | Faster clearance; lower solubility |

| Amino-PEG12-Acid | Longer PEG chain (12 units) | Increased solubility; longer half-life |

| Aminooxy-PEG8-Acid | Contains an aminooxy group | Useful for specific bioconjugation reactions |

| Biotin-PEG8-Acid | Biotin conjugated to PEG | Strong affinity for streptavidin; used in assays |

| Thiol-PEG8-Acid | Contains a thiol group | Reactive towards maleimides for conjugation |

This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it suitable for various applications in drug delivery and bioconjugation while maintaining low toxicity profiles .

Safety and Toxicity

This compound is generally considered safe for research purposes when handled according to laboratory safety guidelines. It exhibits low toxicity levels and is deemed non-immunogenic, which is advantageous for pharmaceutical applications . The compound's hydrophilic nature contributes to its favorable safety profile by enhancing solubility and reducing aggregation.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKOHZCQTVYVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200357 | |

| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-04-2 | |

| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 27-Amino-4,7,10,13,16,19,22,25-octaoxaheptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino-PEG8-Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。